N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide
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Overview
Description
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a thiophene ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common approach starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiazole ring . The thiophene ring is then introduced through a series of reactions involving ethylation and methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
N-(4-CHLOROPHENYL)-2H-1,2,3-TRIAZOL-4-AMINE: Contains a triazole ring instead of a thiazole ring.
Uniqueness
N-[4-(4-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-4-ETHYL-5-METHYLTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole and thiophene rings, along with the chlorophenyl group, make it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17ClN2OS2 |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2OS2/c1-4-14-10(2)23-9-15(14)17(22)21-18-20-16(11(3)24-18)12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H,20,21,22) |
InChI Key |
BDKZOYHOPLUXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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